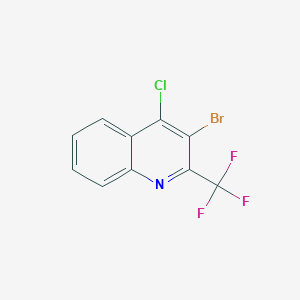
3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves the introduction of various substituents to the quinoline core. For instance, the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives with different substituents at the 6- and/or 7-positions has been reported, with some derivatives showing notable antibacterial activity . Additionally, a range of 2-substituted 3-(trifluoromethyl)quinoxalines has been synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one, including derivatives with bromo and chloro groups . These methods could potentially be adapted for the synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal and molecular structures of isomeric chloro-(methylthio)quinolines have been determined, providing insights into the attractive interactions between ortho-situated heteroatoms . Similarly, the structure of 3-bromomethyl-2-chloro-quinoline has been analyzed, revealing intramolecular hydrogen bonding and stabilization by Van der Waals forces . These studies highlight the importance of molecular geometry and interatomic interactions in the stability and reactivity of quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are influenced by the nature of their substituents. The presence of bromo, chloro, and trifluoromethyl groups can affect the reactivity of the compound, potentially leading to a range of chemical transformations. The papers provided do not detail specific reactions for 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, but they do discuss the reactivity of related compounds, which can provide a basis for predicting the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents. For example, the crystal structure of a 3-(bromomethyl)quinoline derivative has been investigated, providing data on its crystalline system and space group . Such structural information is essential for understanding the physical properties of these compounds. The papers provided do not offer direct data on the physical and chemical properties of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, but they do provide a context for understanding how similar compounds might behave.
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Properties
3-Bromo-4-chloro-2-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. Studies have shown that these compounds exhibit significant antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum (Parthasaradhi et al., 2015).
Chemical Reactivity and Structural Elaboration
Research on the structural elaboration of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline and related compounds has provided insights into their chemical reactivity. Studies have explored the acid-catalyzed cyclization-condensation processes and the generation of organolithium intermediates for further functionalization (Marull & Schlosser, 2003).
Synthesis of Derivatives and Antitumor Activities
Various derivatives of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline have been synthesized, and their antitumor activities have been evaluated. Compounds such as 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives have shown significant inhibition of the growth of cancer cells compared to standard drugs like Vinblastine (El-Agrody et al., 2012).
Photophysical Analyses and Biomolecular Binding
New series of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline derivatives have been synthesized and analyzed for their photophysical properties. Studies have indicated intraligand and charge-transfer type transitions in these compounds. Additionally, their strong interactions with ct-DNA were observed, which could be attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Crystal Structure and Molecular Analysis
The crystal structure and molecular analysis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline and its derivatives have been extensively studied. Research in this area includes X-ray diffraction methods, density functional theory (DFT) calculations, and the examination of molecular electrostatic potential and frontier molecular orbitals (Zhou et al., 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-8(12)5-3-1-2-4-6(5)16-9(7)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZYLEKJSBTGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382348 | |
| Record name | 3-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
CAS RN |
683274-52-4 | |
| Record name | 3-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 683274-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



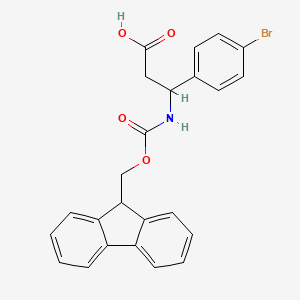
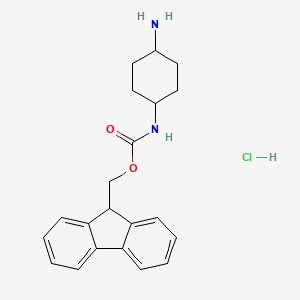
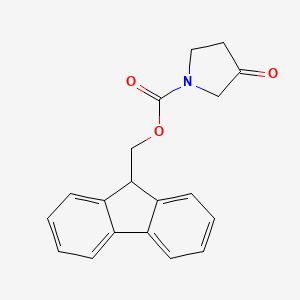
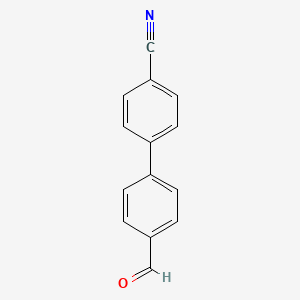
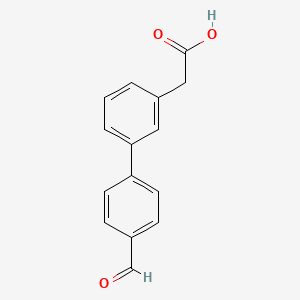
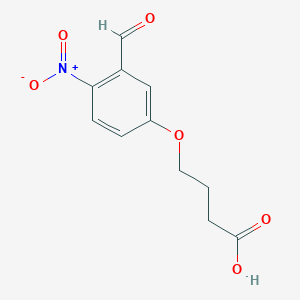
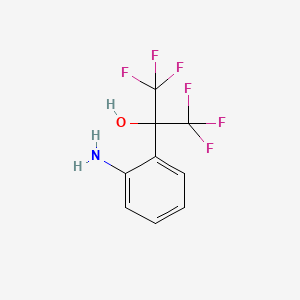
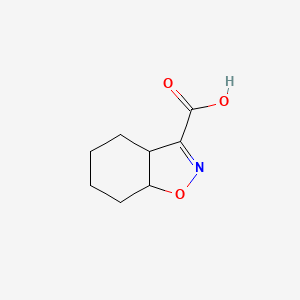
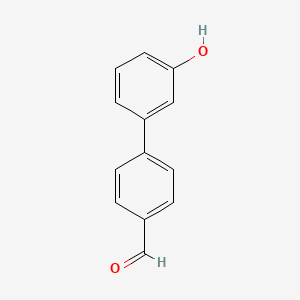
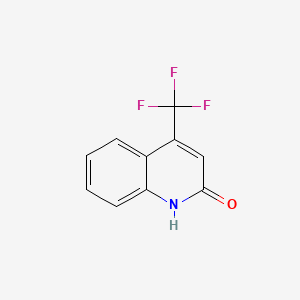
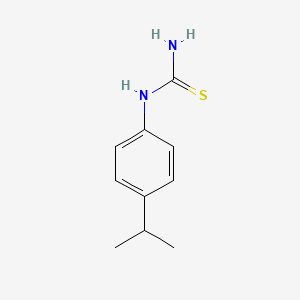
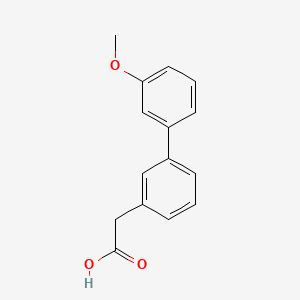
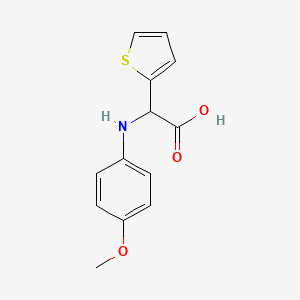
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)